1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: is a complex organic compound that features a benzimidazole core linked to a thiazole ring via a sulfide bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.
Linking the Benzimidazole and Thiazole Rings: The final step involves the formation of the sulfide bridge, which can be achieved by reacting the benzimidazole derivative with a thiazole derivative in the presence of a suitable sulfide source, such as sodium sulfide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: can undergo various chemical reactions, including:
Oxidation: The sulfide bridge can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzenes, sulfonated benzenes, halogenated benzenes.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, thereby modulating their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1H-BENZIMIDAZOL-2-YL SULFIDE: Lacks the thiazole ring, which may result in different biological activities.
1H-1,3-BENZIMIDAZOL-2-YL {[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]METHYL} SULFIDE: Contains a chlorine substituent, which can alter its reactivity and biological properties.
-
Uniqueness: : The presence of both the benzimidazole and thiazole rings, along with the sulfide bridge, imparts unique chemical and biological properties to the compound, making it a versatile molecule for various applications .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-2-(4-methylphenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-12-6-8-13(9-7-12)17-19-14(10-22-17)11-23-18-20-15-4-2-3-5-16(15)21-18/h2-10H,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVXFKLFLDNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.